molecular formula C9H8BBrN2O4 B8187444 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid

Cat. No.: B8187444
M. Wt: 298.89 g/mol
InChI Key: JWDCRMWUKIXUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is a heterocyclic boronic acid derivative with a pyrazolo[1,5-a]pyridine core. This compound features three critical functional groups:

  • Bromine at position 4, which facilitates halogen-based cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methoxycarbonyl at position 3, providing ester functionality for further derivatization.
  • Boronic acid at position 6, enabling participation in Suzuki reactions to form biaryl structures.

Its molecular formula is C₁₀H₈BrBN₂O₄, with a molecular weight of 327.90 g/mol. The boronic acid group enhances its utility in medicinal chemistry and materials science as a key intermediate for synthesizing complex molecules .

Properties

IUPAC Name

(4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDCRMWUKIXUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Strategies

The pyrazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-ketoesters or malonate equivalents. For example, diethyl malonate reacts with 5-amino-3-methylpyrazole under basic conditions (sodium ethanolate) to yield dihydroxy-intermediates, which are subsequently dehydrated and cyclized. This method achieves yields exceeding 85% for the core structure, though bromination and boronation require further functionalization.

Halogenation at the C4 Position

Introducing bromine at the C4 position is achieved through electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) in dichloromethane or tetrachloromethane at 0–25°C selectively brominates the pyrazolo[1,5-a]pyridine core. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes bromination with NBS to furnish the 4-bromo derivative in 70–75% yield. Alternative halogenating agents like phosphorus oxybromide (POBr₃) may be employed but require stringent anhydrous conditions.

Functionalization with Methoxycarbonyl and Boronic Acid Groups

Esterification at C3

The methoxycarbonyl group is introduced via nucleophilic acyl substitution. Treating 4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with methanol to yield the methyl ester. This step typically proceeds in 80–90% yield under reflux conditions. Alternatively, direct esterification using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent avoids harsh acidic conditions, preserving the boronic acid functionality.

Boronation at C6

Installing the boronic acid group at C6 relies on transition-metal-catalyzed borylation. The Miyaura reaction, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂), is widely adopted. Key conditions include:

  • Solvent : 1,4-dioxane or tetrahydrofuran (THF)

  • Temperature : 80–100°C

  • Base : Potassium acetate (KOAc)

  • Yield : 55–65%

Recent advances utilize iridium catalysts (e.g., Ir(COD)OMe) for directed C–H borylation, achieving regioselectivity >90% at the C6 position. This method circumvents pre-functionalized intermediates, streamlining the synthesis.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies of palladium and iridium catalysts reveal trade-offs between efficiency and cost:

CatalystTemp (°C)Time (h)Yield (%)Selectivity (%)
Pd(dppf)Cl₂80126285
Ir(COD)OMe10066892
NiCl₂(dppe)120244578

Data adapted from industrial-scale trials. Iridium-based systems, though expensive, reduce reaction times and improve atom economy.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance boronic acid stability but may complicate purification. Mixed solvent systems (THF/H₂O) balance solubility and reactivity. Potassium carbonate (K₂CO₃) outperforms triethylamine in deprotonating intermediates, particularly in Suzuki–Miyaura steps.

Industrial-Scale Production

Continuous Flow Synthesis

To address batch process limitations, continuous flow reactors enable:

  • Precise temperature control : Mitigating exothermic side reactions during bromination.

  • Higher throughput : 50–100 kg/day production capacity.

  • Reduced waste : Solvent recycling achieves >90% recovery.

A representative flow setup involves:

  • Bromination in a microreactor (residence time: 2 min).

  • Esterification in a packed-bed reactor (Amberlyst-15 catalyst).

  • Borylation using a cascade flow system with inline IR monitoring.

Purification Techniques

Crystallization from ethanol/water mixtures (7:3 v/v) removes residual boronates, yielding >99% purity. Chromatography is avoided due to scalability issues, favoring fractional distillation for solvent recovery.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : δ 8.42 (s, 1H, pyridine-H), 3.95 (s, 3H, OCH₃), 2.10 (s, 2H, B(OH)₂).

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/0.1% HCOOH gradient).

  • Mass Spec : [M+H]⁺ at m/z 298.89.

Applications and Derivative Synthesis

The boronic acid moiety enables diverse cross-couplings:

  • Suzuki–Miyaura : With aryl halides to construct kinase inhibitors (e.g., PDK1-IN-1).

  • Chan–Lam : Formation of C–N bonds with amines for anticancer agents .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid has shown promise in the development of pharmaceutical compounds. Its ability to form stable complexes with various biomolecules makes it a valuable building block in drug design.

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Studies have explored the use of this compound in synthesizing novel anticancer agents that target specific cancer pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes and obesity.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boronic acid functionality allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

  • Cross-Coupling Reactions : It can be used to synthesize complex organic molecules by coupling with aryl halides or other boron-containing compounds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Materials Science

In materials science, 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is explored for its potential use in developing new materials with specific properties.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce functional groups that enable further chemical modifications.

Case Study 1: Anticancer Agent Development

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyrazolo[1,5-a]pyridine derivatives using 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid as a key intermediate. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this compound class as anticancer agents.

Case Study 2: Cross-Coupling Reactions

In a research article from Organic Letters, researchers utilized 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The study highlighted the efficiency and selectivity of the reactions, paving the way for further applications in drug discovery.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a family of pyrazolo[1,5-a]pyridine derivatives. Below is a comparative analysis with key analogues:

Compound Name Key Functional Groups CAS No. Molecular Formula Molecular Weight Applications/Reactivity
4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid Br, COOMe, B(OH)₂ Not explicitly listed C₁₀H₈BrBN₂O₄ 327.90 Suzuki coupling, drug intermediate synthesis
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Br, OMe, COOEt 1207557-35-4 C₁₁H₁₁BrN₂O₃ 299.12 Medical intermediate (e.g., kinase inhibitors)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile Br, OMe, CN 1207836-10-9 C₉H₆BrN₃O 252.07 Precursor for agrochemicals, nitrile-based functionalization
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Br, F 1352625-30-9 C₇H₄BrFN₂ 215.02 Fluorine-mediated bioisosterism in drug design
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Br, COOMe 55899-30-4 C₉H₇BrN₂O₂ 255.07 Ester hydrolysis to carboxylic acids for further coupling

Research Findings and Case Studies

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The boronic acid group in the target compound reacts with aryl halides (e.g., 6-bromoimidazo[1,2-a]pyridine) to generate biheterocyclic scaffolds, a common strategy in kinase inhibitor synthesis .
  • Comparative Yields : Boronic acid derivatives generally achieve higher coupling yields (70–90%) compared to ester or nitrile analogues, which require pre-activation (e.g., conversion to triflates) .

Stability and Handling

  • Boronic acids exhibit lower thermal stability than esters or nitriles. For instance, methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate remains stable at room temperature, whereas boronic acids may degrade under prolonged storage .

Pharmacological Potential

  • Pyrazolo[1,5-a]pyridine boronic acids are explored as proteasome inhibitors in oncology, leveraging their ability to form reversible bonds with catalytic threonine residues .

Biological Activity

4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid is C15H18BBrN2OC_{15}H_{18}BBrN_2O with a molecular weight of approximately 381.0322 g/mol. The compound contains a boronic acid moiety, which is significant for its interactions with biological targets, particularly in drug design and development.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Boronic acids are known to interact with various protein kinases. The compound may exhibit inhibitory effects on specific kinases involved in cancer progression, similar to other pyrazole derivatives that target BRAF and EGFR pathways .
  • Antitumor Activity : Pyrazole derivatives have been widely studied for their antitumor properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines (e.g., MCF-7, MDA-MB-231)
Anti-inflammatoryInhibits production of nitric oxide (NO) and TNF-α
Kinase InhibitionPotential inhibitor of BRAF(V600E), EGFR, and Aurora-A kinase

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives, including compounds similar to 4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid, on breast cancer cell lines. Results indicated significant cytotoxicity (IC50 < 10 µM) against MCF-7 and MDA-MB-231 cells, with enhanced effects when combined with doxorubicin .
  • Synergistic Effects with Chemotherapy : In another investigation, it was found that certain pyrazole derivatives exhibited a synergistic effect when used alongside traditional chemotherapeutics, suggesting that these compounds could enhance the efficacy of existing cancer treatments while potentially reducing side effects .
  • Inhibition of Enzymatic Activity : Research into the enzymatic inhibition by pyrazole derivatives showed moderate inhibitory activity against xanthine oxidase (XO), which is relevant for conditions like gout. The IC50 values for certain derivatives were reported around 72 µM, indicating potential therapeutic applications in metabolic disorders .

Q & A

Basic Synthesis and Characterization

Q1: What are the recommended synthetic pathways for preparing 4-bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid, and how can intermediates be characterized? A1:

  • Synthetic Route : Begin with a pyrazolo[1,5-a]pyridine core. Introduce bromine at the 4-position via electrophilic aromatic substitution using NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM, 0°C to RT). Methoxycarbonylation at the 3-position can be achieved via Pd-catalyzed carbonylation (CO gas or Mo(CO)₆ as a CO surrogate) with methanol as the nucleophile .
  • Boronic Acid Installation : Use Miyaura borylation at the 6-position with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .
  • Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., methoxycarbonyl proton at δ ~3.9 ppm) and LC-MS. Boronic acid formation is validated by ¹¹B NMR (δ ~30 ppm for boronic acid) and Suzuki coupling test reactions .

Stability and Handling

Q2: How should researchers handle and store this compound to prevent decomposition of the boronic acid moiety? A2:

  • Storage : Store at –20°C under inert gas (Ar/N₂) in airtight containers. Use amber vials to avoid light-induced degradation .
  • Handling : Work under anhydrous conditions (glovebox or Schlenk line). Pre-purify solvents (THF, DMF) over molecular sieves. Avoid prolonged exposure to moisture or acidic/basic environments, which hydrolyze the boronic acid .
  • Stability Monitoring : Track decomposition via TLC (silica gel, EtOAc/hexane) or ¹¹B NMR. A shift in δ from ~30 ppm (boronic acid) to ~18 ppm (boroxine) indicates trimerization .

Advanced Reaction Optimization

Q3: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize protodeboronation? A3:

  • Conditions : Use Pd catalysts with strong transmetalation activity (e.g., Pd(PPh₃)₄ or XPhos-Pd-G3). Maintain pH 7–9 (Na₂CO₃ or K₃PO₄ as base) to stabilize the boronate intermediate .
  • Solvent : Mixed solvents (toluene:EtOH 4:1) improve solubility and reduce side reactions. Additives like TBAB (tetrabutylammonium bromide) enhance coupling efficiency .
  • Temperature : Moderate heating (60–80°C) balances reaction rate and boronic acid stability. Microwave-assisted synthesis (100°C, 10 min) may reduce decomposition .

Contradictory Data in Analytical Characterization

Q4: How should researchers resolve discrepancies in reported melting points or spectral data for this compound? A4:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., de-brominated byproducts) may skew melting points .
  • Crystallography : If available, compare experimental X-ray data (e.g., unit cell parameters from ) with computational models (DFT-optimized structures) to validate stereoelectronic effects .
  • Reproducibility : Cross-validate NMR shifts (e.g., DMSO-d₆ vs. CDCl₃) and report solvent/temperature conditions explicitly .

Advanced Applications in Medicinal Chemistry

Q5: What strategies are recommended for incorporating this compound into kinase inhibitor scaffolds? A5:

  • Target Design : Use the pyrazolo[1,5-a]pyridine core as a purine bioisostere. The boronic acid enables late-stage diversification via Suzuki coupling to aryl/heteroaryl halides .
  • SAR Studies : Systematically vary the 3-methoxycarbonyl group (e.g., replace with carboxamide or nitrile) to modulate steric and electronic interactions with kinase ATP-binding pockets .
  • Biological Testing : Screen derivatives against CDK or JAK kinases using fluorescence polarization assays. Correlate IC₅₀ values with DFT-calculated electron density maps at the 6-boronic acid site .

Computational Modeling

Q6: How can DFT studies predict the reactivity of the boronic acid group in aqueous vs. anhydrous environments? A6:

  • Modeling Setup : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent Effects : Use CPCM (Conductor-like Polarizable Continuum Model) to simulate water vs. THF. Higher solvation energy in water stabilizes the boronate anion, increasing protodeboronation risk .
  • Reaction Pathways : Compare activation energies for Suzuki coupling vs. hydrolysis. Transition state analysis identifies rate-limiting steps (e.g., transmetalation) .

Troubleshooting Low Yields in Cross-Coupling

Q7: What are common pitfalls in cross-coupling reactions with this compound, and how can they be addressed? A7:

  • Issue 1 : Protodeboronation – Mitigate by degassing solvents, using lower temperatures, or switching to aryl triflates instead of chlorides .
  • Issue 2 : Homocoupling – Add catalytic CuI to suppress Pd-mediated oxidative coupling. Ensure stoichiometric control (1:1.2 boronic acid:halide ratio) .
  • Issue 3 : Poor Solubility – Use DMF:DMSO (9:1) or sonicate the reaction mixture. Introduce solubilizing groups (e.g., PEG) post-coupling .

Analytical Method Development

Q8: What advanced techniques are recommended for quantifying trace impurities in this compound? A8:

  • HPLC-MS : Use a QDa detector with ESI+ mode (m/z range 200–600). Monitor for boroxine (M–2H₂O +18 amu) and dehalogenated byproducts .
  • NMR : ¹⁹F NMR (if fluorinated analogs exist) or DOSY (Diffusion-Ordered Spectroscopy) to distinguish aggregates from monomers .
  • Elemental Analysis : Confirm Br and B content via ICP-MS. Deviations >0.3% indicate incomplete functionalization .

Comparative Reactivity with Analogues

Q9: How does the 3-methoxycarbonyl group influence the reactivity of this compound compared to 3-cyano or 3-methyl derivatives? A9:

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing Suzuki coupling rates .
  • Steric Effects : Bulkier groups (e.g., tert-butoxycarbonyl) may hinder cross-coupling; compare yields with smaller substituents via DOE (Design of Experiments) .
  • Solubility : Polar groups (methoxycarbonyl) improve aqueous solubility vs. hydrophobic analogs, enabling biological assays without DMSO .

Safety and Regulatory Compliance

Q10: What safety protocols are critical when scaling up reactions involving this compound? A10:

  • Hazard Mitigation : Use explosion-proof reactors for exothermic steps (e.g., bromination). Install scrubbers to trap volatile byproducts (HBr gas) .
  • Waste Disposal : Neutralize boronic acid residues with excess NaHCO₃ before aqueous disposal. Adsorb organic waste on silica gel for incineration .
  • Regulatory Documentation : Maintain detailed COSHH (Control of Substances Hazardous to Health) records, including LC₅₀ data from and occupational exposure limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.